Comprehensive Technical Guide: 6-Bromo-1-ethyl-4-fluoro-1H-indazole (CAS 1693763-38-0)
Comprehensive Technical Guide: 6-Bromo-1-ethyl-4-fluoro-1H-indazole (CAS 1693763-38-0)
Executive Summary
In modern medicinal chemistry, the indazole ring system is a privileged scaffold, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 6-Bromo-1-ethyl-4-fluoro-1H-indazole (CAS 1693763-38-0) is a highly specialized, multifunctional building block designed to accelerate hit-to-lead optimization. This whitepaper provides an in-depth analysis of its structural rationale, regioselective synthesis, downstream functionalization, and applications in drug discovery.
Physicochemical Profiling & Structural Rationale
The precise substitution pattern of CAS 1693763-38-0 is not arbitrary; it is engineered to solve specific pharmacokinetic and synthetic challenges in drug development[1].
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1-Ethyl Capping: By alkylating the N1 position with an ethyl group, the intrinsic hydrogen bond donor capacity of the indazole NH is eliminated. This modification increases the molecule's lipophilicity (LogP) and enhances passive membrane permeability—a critical factor for targeting intracellular kinases[2].
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4-Fluoro Substitution: Fluorine at the C4 position serves a dual purpose. Sterically, it restricts the conformational freedom of substituents at the C3 position. Electronically, its strong inductive effect lowers the pKa of the indazole core and shields the electron-rich aromatic ring from oxidative metabolism (e.g., by hepatic CYP450 enzymes), thereby improving metabolic half-life[3].
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6-Bromo Handle: The bromine atom at the C6 position acts as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the scaffold[4].
Table 1: Physicochemical Properties[1],[4]
| Property | Value | Structural Implication |
| Chemical Name | 6-Bromo-1-ethyl-4-fluoro-1H-indazole | Standard IUPAC nomenclature. |
| CAS Registry Number | 1693763-38-0 | Unique identifier for procurement and IP. |
| Molecular Formula | C9H8BrFN2 | Dictates exact mass for LC-MS validation. |
| Molecular Weight | 243.08 g/mol | Low MW allows for extensive downstream elaboration. |
| SMILES | CCN1N=CC2=C(F)C=C(Br)C=C12 | Useful for computational docking and QSAR modeling. |
| Appearance | Solid (Off-white to pale yellow) | Indicates high crystalline purity. |
| Storage | Sealed in dry, 2-8 °C | Prevents ambient photo-oxidation of the bromo-arene. |
Regioselective Synthesis: N-Alkylation Dynamics
The primary industrial synthesis of CAS 1693763-38-0 relies on the regioselective N-alkylation of the tautomeric precursor, 6-bromo-4-fluoro-1H-indazole[5]. Because indazoles are ambient nucleophiles, alkylation inherently risks forming a mixture of N1 and N2 isomers.
Causality in Experimental Design
The choice of Potassium Carbonate (K₂CO₃) in Dimethyl Sulfoxide (DMSO) is highly deliberate[5]. DMSO, a polar aprotic solvent, effectively solvates the potassium cation but leaves the indazolide anion "naked" and highly reactive. This accelerates the S_N2 reaction with the alkyl halide. K₂CO₃ acts as a mild, insoluble base that slowly deprotonates the indazole (pKa ~14), preventing the base-catalyzed degradation of the alkylating agent.
Thermodynamically, the N1-alkylation pathway is favored over N2-alkylation because the N1-isomer preserves the full aromaticity of the benzenoid ring. In contrast, N2-alkylation forces the system into a higher-energy ortho-quinoid structure.
Self-Validating Protocol: N1-Alkylation (Scaled for 10g Laboratory Synthesis)
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Preparation: Charge a flame-dried 250 mL round-bottom flask with 6-bromo-4-fluoro-1H-indazole (10.0 g, 46.5 mmol) and anhydrous DMSO (50 mL) under a nitrogen atmosphere.
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Deprotonation: Add anhydrous K₂CO₃ (9.0 g, 65.1 mmol, 1.4 equiv). Stir the suspension at ambient temperature for 30 minutes to generate the indazolide anion.
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Alkylation: Dropwise, add ethyl iodide (9.0 g, 57.7 mmol, 1.24 equiv) via syringe. Note: Ethyl iodide is volatile and light-sensitive; dropwise addition controls the mild exotherm.
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Reaction Monitoring: Stir at room temperature for 12 hours. Monitor conversion via LC-MS or TLC (Hexanes/EtOAc 3:1). The N1-isomer will elute faster (higher Rf) than the more polar N2-isomer.
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Workup: Quench the reaction by pouring it into ice water (200 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove residual DMSO.
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Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the pure N1-ethyl product.
Regioselective N-alkylation workflow of 6-bromo-4-fluoro-1H-indazole favoring the N1-ethyl isomer.
Downstream Functionalization: The 6-Bromo Handle
The strategic placement of the bromine atom at the C6 position makes this compound an ideal substrate for Suzuki-Miyaura cross-coupling. The electron-withdrawing nature of the C4-fluorine slightly decreases the electron density of the indazole core, which facilitates the initial oxidative addition of the Palladium(0) catalyst into the C-Br bond.
Self-Validating Protocol: Suzuki-Miyaura Coupling at C6
Objective: Arylation of the 6-position using a standard arylboronic acid.
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Assembly: Charge a dry Schlenk flask with 6-bromo-1-ethyl-4-fluoro-1H-indazole (1.0 equiv, 1.0 mmol, 243 mg), your chosen arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg).
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Solvent System: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex necessary for the transmetalation step.
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Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, 36 mg) under a positive stream of nitrogen. Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) center, which is a geometric prerequisite for rapid reductive elimination.
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Execution: Heat the reaction mixture to 90 °C for 4-6 hours.
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Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Catalytic cycle of Suzuki-Miyaura cross-coupling at the C6 position of the indazole core.
Applications in Medicinal Chemistry
Derivatives of 6-bromo-1-ethyl-4-fluoro-1H-indazole are heavily featured in contemporary patent literature due to their robust pharmacological profiles:
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Oncology (EGFR Inhibitors): The indazole core acts as a potent hinge-binding motif in the ATP pocket of kinases. Recent developments utilize this specific fluorinated indazole scaffold to create combination therapies involving allosteric and orthosteric Epidermal Growth Factor Receptor (EGFR) inhibitors, overcoming resistance mutations in non-small cell lung cancer[2].
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Neurodegenerative Diseases: The high lipophilicity imparted by the N1-ethyl group allows these molecules to cross the blood-brain barrier (BBB). Consequently, this scaffold is currently being utilized to synthesize heterocyclic modulators aimed at lowering mutant huntingtin (mHTT) protein levels for the treatment of Huntington's disease[3].
Analytical Characterization & Quality Control
To ensure the integrity of the building block before committing to complex multi-step syntheses, the following self-validating analytical checks must be performed:
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¹H NMR (CDCl₃ or DMSO-d₆): Confirm the disappearance of the indazole N-H proton (typically broad, >13 ppm). Verify the presence of the ethyl group: a triplet (CH₃) around 1.4 ppm and a quartet (CH₂) around 4.4 ppm. The characteristic C3-H proton of the indazole ring should appear as a sharp singlet around 8.0 ppm.
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¹⁹F NMR: A single peak should be observed, confirming the presence of the C4-fluorine and ruling out defluorination artifacts.
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LC-MS: Ensure the mass spectrum displays the classic 1:1 isotopic doublet characteristic of a single bromine atom (M and M+2 peaks at m/z 243 and 245).
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2023217924A1 - Combination of allosteric and orthosteric egfr inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 3. WO2023225244A1 - Heterocyclic compounds for treating huntington's disease - Google Patents [patents.google.com]
- 4. 6-bromo-4-fluoro indazole | Sigma-Aldrich [sigmaaldrich.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
